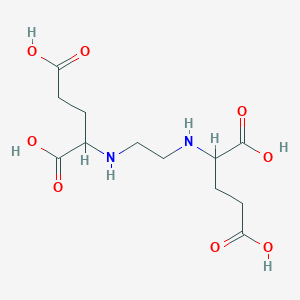
(S,S)-N,N'-Ethylenediglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-N,N’-Ethylenediglutamic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of ethylenediamine and glutamic acid, featuring two glutamic acid moieties attached to an ethylenediamine backbone. This compound is known for its chelating properties and is used in various applications, including environmental remediation and as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Ethylenediglutamic acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (S,S)-N,N’-Ethylenediglutamic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors are employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反応の分析
Types of Reactions
(S,S)-N,N’-Ethylenediglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(S,S)-N,N’-Ethylenediglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and its effect on enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.
Industry: It is used in environmental remediation to chelate heavy metals and in the production of biodegradable polymers.
作用機序
The mechanism of action of (S,S)-N,N’-Ethylenediglutamic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is facilitated by the presence of multiple functional groups that can coordinate with metal ions, forming strong bonds and stabilizing the complex.
類似化合物との比較
Similar Compounds
N,N’-Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metal ions.
Uniqueness
(S,S)-N,N’-Ethylenediglutamic acid is unique due to its chiral nature and specific chelating properties. It offers advantages in terms of selectivity and stability of the formed complexes compared to other chelating agents. Its biodegradability and lower environmental impact also make it a preferred choice in certain applications.
特性
分子式 |
C12H20N2O8 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC名 |
2-[2-(1,3-dicarboxypropylamino)ethylamino]pentanedioic acid |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
YALOGARCTWURTE-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


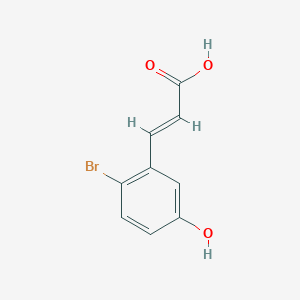

![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)
![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)

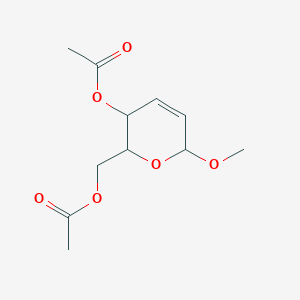
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
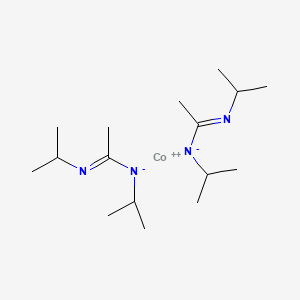
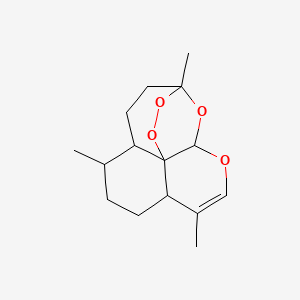
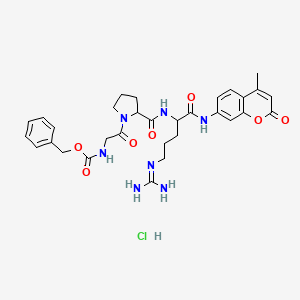
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
